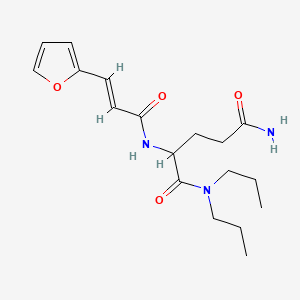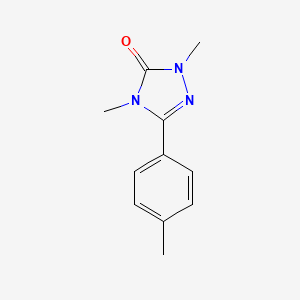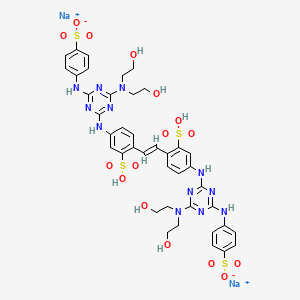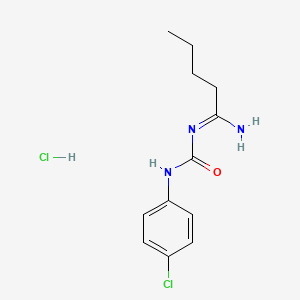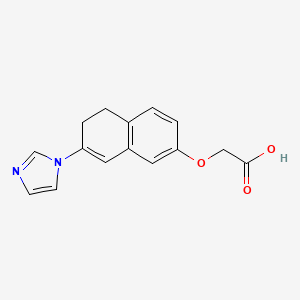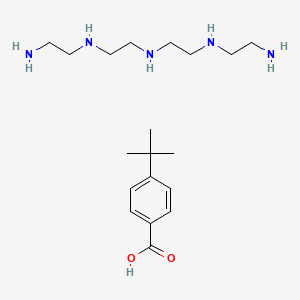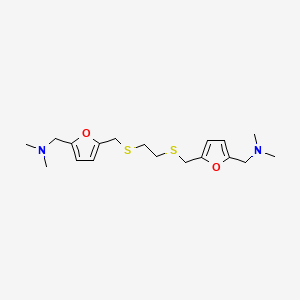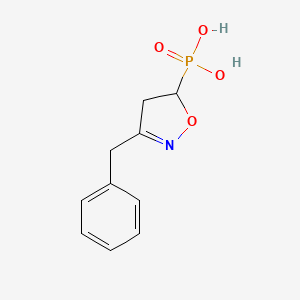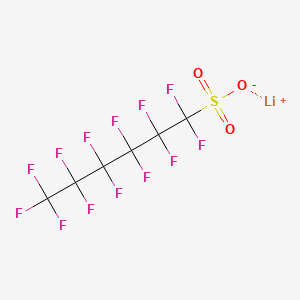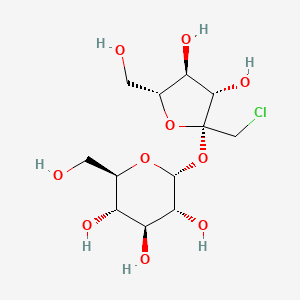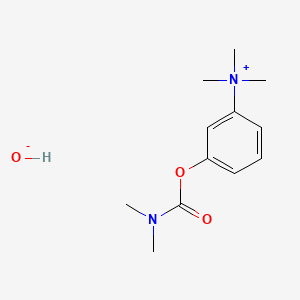
Neostigmine hydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neostigmine hydroxide is a cholinesterase inhibitor primarily used in the treatment of myasthenia gravis and to reverse the effects of muscle relaxants such as gallamine and tubocurarine . Unlike physostigmine, this compound does not cross the blood-brain barrier . This compound works by inhibiting the enzyme acetylcholinesterase, leading to an accumulation of acetylcholine in the neuromuscular junction, which enhances muscle contraction .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of neostigmine hydroxide involves multiple steps, including alkylation, elimination, hydrolysis, and carbamoylation . The key starting materials include m-Anisidine and Dimethylcarbamoyl chloride . The reaction conditions typically involve the use of toluene as a solvent and triethylamine (TEA) as a base, with catalytic amounts of 4-Dimethylaminopyridine (DMAP) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques to remove any impurities .
化学反応の分析
Types of Reactions
Neostigmine hydroxide undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution .
Common Reagents and Conditions
Hydrolysis: This reaction is facilitated by cholinesterase and microsomal enzymes in the liver.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: This reaction often involves nucleophilic reagents such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various metabolites that are excreted in the urine . For example, hydrolysis of this compound produces dimethylcarbamic acid and 3-hydroxyphenyltrimethylammonium .
科学的研究の応用
Neostigmine hydroxide has a wide range of scientific research applications:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Employed in research on neuromuscular diseases and neurotransmission.
Medicine: Widely used in clinical settings to treat myasthenia gravis and reverse muscle relaxants.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
作用機序
Neostigmine hydroxide is a parasympathomimetic, specifically a reversible cholinesterase inhibitor . It binds to the anionic and ester sites of acetylcholinesterase, blocking the enzyme from breaking down acetylcholine . This leads to an accumulation of acetylcholine in the neuromuscular junction, enhancing muscle contraction . The molecular targets include nicotinic and muscarinic receptors, which are stimulated indirectly by the increased levels of acetylcholine .
類似化合物との比較
Similar Compounds
Physostigmine: Unlike neostigmine hydroxide, physostigmine can cross the blood-brain barrier.
Pyridostigmine: Similar to this compound but has a longer duration of action.
Edrophonium: Used for diagnostic purposes in myasthenia gravis due to its short duration of action.
Uniqueness
This compound is unique in its inability to cross the blood-brain barrier, making it suitable for peripheral applications without central nervous system effects . Its reversible inhibition of acetylcholinesterase also makes it a valuable tool in both clinical and research settings .
特性
CAS番号 |
588-17-0 |
|---|---|
分子式 |
C12H20N2O3 |
分子量 |
240.30 g/mol |
IUPAC名 |
[3-(dimethylcarbamoyloxy)phenyl]-trimethylazanium;hydroxide |
InChI |
InChI=1S/C12H19N2O2.H2O/c1-13(2)12(15)16-11-8-6-7-10(9-11)14(3,4)5;/h6-9H,1-5H3;1H2/q+1;/p-1 |
InChIキー |
GTPJMRHVDZUPND-UHFFFAOYSA-M |
正規SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)[N+](C)(C)C.[OH-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


